2,4-Dichloro-1-(isocyanomethyl)benzene

RNase L activation antiviral research protein synthesis inhibition

Researchers investigating the 2-5A-dependent RNase L pathway require isoform-specific probes with validated potency. Generic isocyanide analogs risk divergent reactivity and safety profiles. This compound offers: - **Quantified bioactivity**: RNase L activation IC50 = 2.30 nM (mouse L cell extracts); HIV-1 integrase IC50 = 28 μM. - **Defined physicochemical property**: XLogP3 = 3.1 (enhanced organic solubility vs. mono-chloro analogs). - **Structural precision**: Ortho-chloro substitution pattern for SAR studies. Procure the exact CAS 730964-58-6 isomer-not untested positional analogs.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 730964-58-6
Cat. No. B3152221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(isocyanomethyl)benzene
CAS730964-58-6
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2
InChIKeyNBHOIQKHEWJXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-1-(isocyanomethyl)benzene: Identity & Specifications


2,4-Dichloro-1-(isocyanomethyl)benzene (synonym: 2,4-dichlorobenzylisocyanide; CAS 730964-58-6) is an aromatic isocyanide (isonitrile) compound with the molecular formula C8H5Cl2N and a molecular weight of 186.03 g/mol [1]. It features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and an isocyanomethyl (-CH2-N≡C) functional group [1]. This compound belongs to the broader class of halogenated benzyl isocyanides, which serve as reactive intermediates in organic synthesis and are investigated for biological activities . The dichloro substitution pattern confers distinct electronic properties relative to mono‑halogenated or non‑halogenated analogs, influencing both reactivity and potential biological target engagement .

RNase L pathway study fit
HIV integrase inhibition assay context
Lipophilicity-tunable isocyanide probe

2,4-Dichloro-1-(isocyanomethyl)benzene: Non-Interchangeability


The isocyanide (isonitrile) functional group is widely recognized for potent antimicrobial activity and the ability to covalently modify essential metabolic enzyme active sites [1]. However, substitution pattern on the aromatic ring is a critical determinant of both potency and target selectivity among monoisonitrile analogs [1]. Simply substituting any halogenated benzyl isocyanide for 2,4-dichloro-1-(isocyanomethyl)benzene carries the risk of obtaining a compound with divergent reactivity, differential biological activity, or an entirely distinct safety profile. For example, structural analogs such as 3,4-dichlorobenzyl isocyanide (CAS 1197-36-0) or 1,3-dichloro-5-isocyanobenzene (CAS 60357-67-7) exhibit differing halogen substitution patterns that alter electronic distribution and steric properties, thereby affecting reaction outcomes in synthesis or target engagement in biological assays . Generic interchange without quantitative verification is therefore scientifically unsound.

Pattern shift

2,4-Dichloro pattern alters electronic distribution; activity and reactivity may not transfer to other isomers.

Reactivity gap

Isocyanide reactivity is substitution-sensitive; direct interchange without verification risks divergent synthetic outcomes.

Data absence

Structural analogs may lack reported RNase L or HIV integrase data, making interchange unsupported.

2,4-Dichloro-1-(isocyanomethyl)benzene: Quantitative Evidence


RNase L Activation Potency

2,4-Dichloro-1-(isocyanomethyl)benzene activates RNase L with an IC50 of 2.30 nM in a cell‑free protein synthesis inhibition assay using mouse L cell extracts [1]. While a direct head‑to‑head comparator dataset is not available for this specific target from the retrieved literature, the low nanomolar potency observed in this functional assay distinguishes this compound from many other isocyanide‑containing molecules that either lack reported RNase L activity or exhibit significantly weaker potency. The 2,4‑dichloro substitution pattern is posited to confer enhanced binding affinity to the RNase L activation site relative to mono‑chlorinated or non‑halogenated benzyl isocyanide analogs, although class‑level inference must be drawn pending direct comparative studies.

RNase L IC50
Class-level
2.30 nM
Reported RNase L activation in cell‑free assay; class‑level inference.
No direct comparator; confirmatory studies needed.
RNase L activation antiviral research protein synthesis inhibition

HIV‑1 Integrase Inhibition Activity

2,4-Dichloro-1-(isocyanomethyl)benzene inhibits HIV‑1 integrase strand transfer activity with an IC50 of 28 μM in a biochemical cleavage assay [1]. This represents a moderate inhibitory potency for a synthetic isocyanide compound targeting the HIV integrase enzyme. While no direct head‑to‑head comparator data for structurally related benzyl isocyanides are available from the retrieved primary literature, class‑level knowledge indicates that many isocyanide derivatives lack reported HIV integrase inhibitory activity altogether. The presence of the 2,4‑dichloro substitution pattern on the benzyl framework may contribute to this observed activity through enhanced electrophilic character of the isocyanide carbon, facilitating covalent or tight non‑covalent interactions with the integrase active site, though this remains a class‑level inference pending direct SAR studies.

HIV‑1 Integrase IC50
Class-level
28 μM
Supports HIV integrase inhibition screening context; class‑level inference.
Moderate potency; benchmark for analog comparison.
HIV integrase inhibition antiviral drug discovery strand transfer inhibition

Lipophilicity & TPSA Comparison

2,4-Dichloro-1-(isocyanomethyl)benzene exhibits a computed XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 4.4 Ų [1]. For comparison, the mono‑chlorinated positional isomer 1-chloro-2-(isocyanomethyl)benzene (CAS 602261-91-6) has a lower computed XLogP of 2.2 and an identical TPSA of 4.4 Ų . This 0.9 log unit difference corresponds to approximately an 8‑fold increase in predicted lipophilicity for the 2,4‑dichloro compound, which has direct implications for membrane permeability, tissue distribution, and non‑specific protein binding in both biological assays and synthetic applications requiring phase transfer. The increased lipophilicity arises from the second chlorine atom at the 4‑position, which reduces aqueous solubility while enhancing partitioning into organic media or lipid bilayers.

Lipophilicity (XLogP3)
Head-to-head
Target (2,4‑diCl) 3.1
Mono‑Cl analog 2.2 Δ +0.9
Reported 8‑fold lipophilicity difference; guides organic‑phase partitioning selection.
Computed property; experimental solubility may vary.
lipophilicity drug-likeness physicochemical property prediction

Positional Isomer Differentiation

2,4-Dichloro-1-(isocyanomethyl)benzene is a positional isomer of 3,4-dichlorobenzyl isocyanide (CAS 1197-36-0), with both compounds sharing the molecular formula C8H5Cl2N and identical molecular weight of 186.04 g/mol [1]. The distinct chlorine substitution pattern—2,4‑disubstituted versus 3,4‑disubstituted—produces differential electronic effects on the aromatic ring that alter the electrophilicity of the isocyanide carbon. The 2,4‑dichloro arrangement places one chlorine ortho to the isocyanomethyl group, exerting a stronger inductive electron‑withdrawing effect and potential steric influence compared to the 3,4‑dichloro isomer. While direct reactivity data comparing these two isomers are not available in the retrieved literature, this fundamental structural distinction provides a scientific basis for preferring one isomer over the other in applications where ortho‑substitution effects are known to enhance reaction rates or binding interactions.

Substitution Pattern
Context-dependent
Target 2,4‑dichloro
Comparator 3,4‑dichloro
Ortho‑chlorine may alter electrophilicity; isomer‑specific procurement advised.
No direct reactivity data; isomer context review recommended.
positional isomerism chlorine substitution pattern reactivity differentiation

2,4-Dichloro-1-(isocyanomethyl)benzene: Application Scenarios


Antiviral RNase L Pathway Investigation

Given the low nanomolar IC50 of 2.30 nM for RNase L activation in mouse L cell extracts [1], this compound is a suitable chemical probe for researchers investigating the 2‑5A‑dependent RNase L pathway in antiviral innate immunity. The quantifiable potency supports its use as a positive control or tool compound in assays designed to measure RNase L‑mediated protein synthesis inhibition and viral RNA degradation. Procurement should prioritize this specific compound over untested isocyanide analogs that lack verified RNase L activation data.

HIV‑1 Integrase Inhibitor Lead Identification

The confirmed HIV‑1 integrase inhibitory activity with an IC50 of 28 μM [1] positions this compound as a moderate‑potency starting point for structure‑based lead optimization. Medicinal chemistry groups developing novel HIV integrase strand transfer inhibitors can utilize this compound to benchmark new synthetic analogs or to explore the isocyanide pharmacophore in antiviral drug discovery programs.

Lipophilicity-Driven Synthesis or Formulation

With a computed XLogP3 of 3.1—significantly higher than the 2.2 value for the mono‑chlorinated analog 1-chloro-2-(isocyanomethyl)benzene [1]—this compound is preferentially suited for synthetic applications requiring enhanced organic phase solubility or membrane permeability. Examples include biphasic reaction conditions, lipid‑based delivery systems, or the synthesis of hydrophobic small‑molecule libraries where higher logP values facilitate purification by reversed‑phase chromatography.

Ortho‑Substituted Isocyanide Reactivity Studies

The 2,4‑dichloro substitution pattern features a chlorine atom ortho to the isocyanomethyl group, a structural arrangement that distinguishes this compound from 3,4‑dichloro positional isomers [1]. Synthetic organic chemists investigating ortho‑substituent effects on isocyanide reactivity—such as nucleophilic addition rates, multicomponent reaction yields, or metal‑catalyzed transformations—should select this specific isomer to leverage the unique steric and electronic contributions of ortho‑chlorine substitution.

Application
Selection Property
Validation Focus
RNase L pathway studies
Reported RNase L activation context
Protein synthesis inhibition endpoint
HIV integrase inhibition studies
Reported integrase inhibition activity
Strand transfer assay endpoint
Lipophilicity-driven synthesis
Computed lipophilicity (XLogP3)
Organic phase partitioning behavior
Ortho‑substituted isocyanide reactivity
2,4‑dichloro substitution pattern
Ortho‑chlorine electronic effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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